molecular formula C19H16N4O4 B2655009 methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate CAS No. 895012-61-0

methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate

Cat. No.: B2655009
CAS No.: 895012-61-0
M. Wt: 364.361
InChI Key: RUDJFQRJKHCKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a furan-2-carboxylate ester moiety. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, making it a candidate for biological activity, particularly in kinase inhibition or nucleotide mimicry . The 2-methylphenyl substituent at the N1 position and the furan-2-carboxylate group at the C5 position contribute to its unique electronic and steric properties.

Properties

IUPAC Name

methyl 5-[[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-5-3-4-6-15(12)23-17-14(9-21-23)18(24)22(11-20-17)10-13-7-8-16(27-13)19(25)26-2/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDJFQRJKHCKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the furan-2-carboxylate moiety: This step often involves esterification reactions using furan-2-carboxylic acid and methanol in the presence of a catalyst such as sulfuric acid.

    Functionalization of the pyrazolo[3,4-d]pyrimidine core: This may include various substitution reactions to introduce the 2-methylphenyl group and other functional groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development and biological studies.

    Medicine: Due to its biological activities, it is investigated for therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, thereby exerting antimicrobial or anticancer effects.

Comparison with Similar Compounds

Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

  • Structure: Replaces the furan-2-carboxylate group with a thiophene-2-carboxylate and introduces a chromenone moiety.
  • Key Differences: The thiophene ring (vs. furan) increases lipophilicity due to sulfur’s larger atomic radius and polarizability.
  • Synthesis : Utilizes similar palladium-catalyzed cross-coupling steps, as evidenced by the use of 5-(methoxycarbonyl)thiophen-3-ylboronic acid .

Methyl 5-[[3-(4-Fluorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate

  • Structure : Features a pyrimido[5,4-b]indole core instead of pyrazolo[3,4-d]pyrimidine, with a sulfanylmethyl linker.
  • The sulfanylmethyl group introduces a sulfur atom, which may improve metabolic stability compared to a methylene linker .

Substituent Variations

Ethyl 4-[5-(Methoxymethyl)Furan-2-yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-carboxylate

  • Structure : Substitutes the pyrazolo[3,4-d]pyrimidine with a tetrahydropyrimidine ring and adds a methoxymethyl group on the furan.
  • The methoxymethyl group on furan enhances steric bulk, which may affect binding pocket interactions .

Ethyl 5-[(2,3-Dimethyl-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrazol-4-yl)Imino-Methyl]-3,4-Dimethyl-1H-Pyrrole-2-carboxylate

  • Structure: Combines a pyrazole ring with an imino-methyl linker and a pyrrole-carboxylate group.
  • Key Differences: The imino-methyl group introduces a Schiff base-like structure, which may confer pH-dependent reactivity. The pyrrole ring’s electron-rich nature contrasts with the furan’s electronic profile .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Key Functional Groups LogP* Hydrogen Bond Acceptors
Target Compound ~439.4 Pyrazolo[3,4-d]pyrimidinone, furan-ester ~2.8 (est.) 7
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate 560.2 Thiophene-ester, chromenone ~3.5 8
Methyl 5-[[3-(4-Fluorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate 449.5 Pyrimidoindole, sulfanylmethyl ~4.7 7
Ethyl 4-[5-(Methoxymethyl)Furan-2-yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-carboxylate ~308.3 Tetrahydropyrimidine, methoxymethyl ~1.2 6

*Estimated using XLogP3 values or analogous calculations.

Biological Activity

Methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as a potential antimicrobial agent. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

The compound features a pyrazolo[3,4-d]pyrimidine scaffold known for its ability to inhibit key kinases involved in cell proliferation and survival pathways. The structural components include:

  • Pyrazolo[3,4-d]pyrimidine core : This heterocyclic structure is recognized for its anticancer properties through inhibition of cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR) pathways.
  • Furan-2-carboxylate moiety : This part may contribute to the compound's lipophilicity and interaction with biological membranes.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity across various cancer cell lines. The following table summarizes key findings regarding the anticancer efficacy of related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism
1dMCF-71.74CDK inhibition
12bMDA-MB-4680.01EGFR inhibition
14HCT1160.045Dual-targeting (CDK2 & EGFR)

The compound's mechanism primarily involves the inhibition of CDKs, which are crucial for cell cycle progression. For instance, studies have shown that derivatives with modifications in their structure can lead to enhanced potency against specific cancer types such as breast and lung cancers .

Antimicrobial Properties

In addition to anticancer activity, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antimicrobial effects. Research indicates that these compounds can inhibit bacterial growth, particularly against Gram-positive organisms like Staphylococcus aureus. A study found that certain derivatives displayed promising antibacterial activity by targeting bacterial protein kinases .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at specific positions significantly affected their cytotoxicity against various cancer cell lines. For example, compound 12b showed remarkable selectivity with an IC50 value of 0.01 µM against MDA-MB-468 cells .
  • Combination Therapies : Recent investigations into combination therapies involving these compounds and traditional chemotherapeutics (e.g., doxorubicin) suggest enhanced therapeutic outcomes. The synergistic effects observed indicate potential for developing more effective treatment regimens .

Q & A

Synthesis Optimization

Q: How can the synthesis of methyl 5-{[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}furan-2-carboxylate be optimized to improve yield and purity? Level: Basic Methodological Answer:

  • Key Steps : Use Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄) for introducing aryl groups to the pyrazolo-pyrimidinone core . Optimize solvent systems (e.g., degassed DMF:H₂O mixtures) to minimize side reactions.
  • Cyclocondensation : Employ ethyl acetoacetate and phenylhydrazine under reflux conditions to form the pyrazole ring, followed by hydrolysis with NaOH to yield carboxylate derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhance purity .

Structural Characterization

Q: What advanced spectroscopic and crystallographic methods confirm the compound’s structure? Level: Advanced Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm) and IR for carbonyl stretches (1700–1750 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R factor < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Mechanistic Insights

Q: What mechanistic pathways govern the cyclocondensation forming the pyrazolo-pyrimidinone core? Level: Advanced Methodological Answer:

  • Stepwise Cyclization : (1) Nucleophilic attack of phenylhydrazine on ethyl acetoacetate to form hydrazone intermediates. (2) Intramolecular cyclization via enolate formation under basic conditions .
  • Role of Catalysts : Pd-mediated Suzuki coupling introduces aryl groups post-cyclization, with K₃PO₄ as a base to facilitate transmetalation .

Biological Activity Screening

Q: How to design in vitro assays for evaluating biological activity? Level: Basic Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) .
  • Cell Viability : MTT assay (IC₅₀ determination) in cancer cell lines, with controls (DMSO vehicle) .
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin) .

Regioselectivity Challenges

Q: What strategies address regioselectivity during pyrazolo-pyrimidinone functionalization? Level: Advanced Methodological Answer:

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) at position 3 to direct electrophilic substitution .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block reactive amines during coupling reactions .

Solubility and Formulation

Q: How to improve aqueous solubility for in vivo studies? Level: Basic Methodological Answer:

  • Salt Formation : Convert carboxylate to sodium salts (e.g., NaOH treatment) .
  • Co-Solvents : Use PEG-400 or cyclodextrin complexes to enhance solubility .

Metabolic Stability

Q: How to assess metabolic stability using liver microsomes? Level: Advanced Methodological Answer:

  • Incubation : Incubate compound (1–10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH .
  • LC-MS Analysis : Monitor parent compound depletion over 60 minutes; calculate t₁/₂ using nonlinear regression .

Computational Modeling

Q: What DFT parameters predict reactivity of the furan-carboxylate moiety? Level: Advanced Methodological Answer:

  • HOMO-LUMO Analysis : Calculate energy gaps (< 5 eV) to predict electrophilic sites .
  • Solvent Effects : Use PCM models to simulate aqueous environments .

Analytical Method Development

Q: How to validate an HPLC method for biological matrix quantification? Level: Basic Methodological Answer:

  • Column : C18 reverse-phase, 5 µm particle size .
  • Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid .
  • Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (> 90%) .

Toxicological Profiling

Q: What in silico tools predict preliminary toxicity? Level: Advanced Methodological Answer:

  • ProTox-II : Predict hepatotoxicity and mutagenicity based on structural alerts .
  • ADMET Predictors : Evaluate CYP450 inhibition and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.